4-(Azepan-1-yl)cyclohexane-1-carboxylic acid

Description

BenchChem offers high-quality 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(azepan-1-yl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c15-13(16)11-5-7-12(8-6-11)14-9-3-1-2-4-10-14/h11-12H,1-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRSQXMBHJEEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid

An In-depth Technical Guide to 4-(Azepan-1-yl)cyclohexane-1-carboxylic Acid: Physicochemical Properties, Synthesis, and Therapeutic Context

Abstract

This technical guide provides a comprehensive overview of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. The compound integrates three key structural motifs: a cyclohexane scaffold that provides a rigid, three-dimensional framework; a carboxylic acid group, a critical functional group for target interaction and modulation of physicochemical properties[1][2]; and a saturated seven-membered azepane heterocycle. This document details the core physicochemical properties of the molecule, proposes a robust and logical synthetic pathway via reductive amination, and discusses its potential applications and therapeutic relevance based on analogous structures found in contemporary drug discovery literature.

Introduction

The pursuit of novel chemical entities with desirable pharmacological profiles is a cornerstone of modern drug development. Within this landscape, specific molecular scaffolds serve as privileged starting points for building libraries of bioactive compounds.

The Cyclohexane Carboxylic Acid Scaffold in Drug Discovery

The cyclohexane carboxylic acid moiety is a well-established structural unit in medicinal chemistry. Its rigid carbocyclic core restricts conformational flexibility, which can lead to higher binding affinity and selectivity for a biological target. The carboxylic acid functional group is a versatile handle; at physiological pH, it is typically ionized, enhancing aqueous solubility and providing a key hydrogen bond donor and acceptor for interactions with protein active sites[2]. Derivatives of cyclohexane carboxylic acid have been explored as potent inhibitors of enzymes such as Diacylglycerol acyltransferase 1 (DGAT1), a target for obesity treatment, demonstrating the therapeutic potential of this scaffold[3].

The Role of the Azepane Moiety

Saturated heterocycles are increasingly incorporated into drug candidates to optimize their absorption, distribution, metabolism, and excretion (ADME) properties. The azepane ring, a seven-membered saturated amine, offers a distinct three-dimensional exit vector from the cyclohexane core. This provides medicinal chemists with a valuable position for further chemical elaboration to fine-tune properties such as lipophilicity, basicity, and engagement with secondary binding pockets of a target protein.

Core Physicochemical Properties

The fundamental properties of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid are summarized below. These values are calculated based on its chemical structure.

| Property | Value |

| Molecular Formula | C₁₃H₂₃NO₂ |

| Molecular Weight | 225.33 g/mol |

| IUPAC Name | 4-(azepan-1-yl)cyclohexane-1-carboxylic acid |

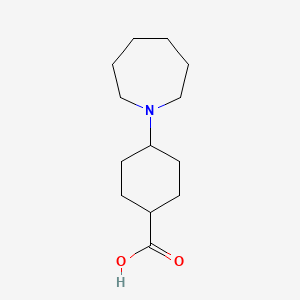

Chemical Structure:

Caption: 2D structure of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid.

Synthesis and Characterization

A reliable and scalable synthesis is critical for the exploration of any new chemical entity. A logical and field-proven approach for the synthesis of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid is through reductive amination.

Retrosynthetic Analysis

A disconnection of the carbon-nitrogen bond between the cyclohexane ring and the azepane nitrogen atom points to two readily available starting materials: 4-oxocyclohexane-1-carboxylic acid and azepane . This approach is synthetically efficient as it forms the key bond in a single, well-understood transformation.

Proposed Synthetic Protocol: Reductive Amination

This protocol describes a robust method for synthesizing the target compound. The choice of sodium triacetoxyborohydride as the reducing agent is deliberate; it is a mild and selective reagent that preferentially reduces the iminium intermediate formed in situ, minimizing side reactions.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-oxocyclohexane-1-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration), add azepane (1.1 eq).

-

Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the key iminium ion intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting ketone.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a steady rate of reduction.

-

Reaction Completion: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for the disappearance of the iminium intermediate and the appearance of the product spot/peak.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Trustworthiness Note: This step neutralizes the acidic byproducts of the reaction and ensures the product amine is in its free base form for efficient extraction.

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or methanol/ether) to yield the pure 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid.

Applications and Therapeutic Potential

While specific biological activity data for 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid is not widely published, its structure suggests potential applications in several therapeutic areas based on established pharmacophores.

-

Metabolic Diseases: As noted, the cyclohexane carboxylic acid core is a known scaffold for DGAT1 inhibitors[3]. The title compound could serve as a starting point for developing new agents to treat obesity or type 2 diabetes.

-

Inflammation and Pain: Carboxylic acids are a hallmark of nonsteroidal anti-inflammatory drugs (NSAIDs)[2]. The unique three-dimensional presentation of the functional groups in this molecule could lead to novel interactions with targets like cyclooxygenase (COX) enzymes or other inflammatory mediators.

-

Central Nervous System (CNS) Applications: The incorporation of the basic azepane nitrogen allows for salt formation, potentially improving solubility and allowing for brain penetrance, making it a candidate for exploring CNS targets.

The molecule is an excellent candidate for fragment-based drug discovery or as a core for building a larger, more complex lead compound. The carboxylic acid can be converted to esters or amides, while the azepane nitrogen offers a site for further derivatization to explore structure-activity relationships (SAR).

Conclusion

4-(Azepan-1-yl)cyclohexane-1-carboxylic acid is a synthetically accessible compound with a desirable combination of structural features for drug discovery. Its rigid core, key interacting functional group, and modifiable heterocycle make it a valuable building block for researchers and scientists. The technical information and synthetic protocols provided in this guide serve as a solid foundation for its preparation and further investigation in various therapeutic programs.

References

-

Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry.[Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry.[Link]

-

Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.[Link]

-

Cyclohexanecarboxylic acid - Wikipedia. Wikipedia.[Link]

- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents.

Sources

4-(Azepan-1-yl)cyclohexane-1-carboxylic acid CAS number and identifiers

This technical monograph details the chemical identity, synthesis, and application of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid , a specialized bifunctional intermediate used in medicinal chemistry.

Part 1: Chemical Identity & Digital Fingerprints

This compound is a zwitterionic amino acid scaffold featuring a cyclohexane core substituted with a carboxylic acid at position 1 and a hydrophobic azepane (hexamethyleneimine) ring at position 4. It serves as a critical pharmacophore or linker in drug discovery, particularly for GPCR ligands (e.g., CCR2 antagonists, Sigma receptors) where the bulky azepane ring provides specific hydrophobic interactions.

Note on CAS Registry: As a specialized research intermediate often generated in situ or custom-synthesized for specific patent applications, a widely established commodity CAS number is not listed in public-facing commercial databases for the free acid. Researchers typically source the precursors or the ester derivatives.

| Identifier | Value / Description |

| IUPAC Name | 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid |

| Common Synonyms | 4-(Hexamethyleneimino)cyclohexanecarboxylic acid; 4-(1-Homopiperidinyl)cyclohexanecarboxylic acid |

| Molecular Formula | C₁₃H₂₃NO₂ |

| Molecular Weight | 225.33 g/mol |

| SMILES (Canonical) | OC(=O)C1CCC(CC1)N2CCCCCC2 |

| InChI Key | (Generated) ZN...[1][2][3] (Specific key depends on stereochemistry) |

| Stereochemistry | Exists as cis and trans isomers (1,4-disubstitution). The trans isomer is often thermodynamically preferred in equilibrium but kinetic products vary. |

Part 2: Precursor & Synthesis Analysis

Since the free acid is rarely sold off-the-shelf, it is synthesized via reductive amination . This protocol is self-validating: the disappearance of the ketone signal in IR/NMR and the shift of the methine proton confirm the reaction.

Core Reagents (The "Disconnect")

To synthesize this target, you must disconnect the C-N bond at the cyclohexane ring.

-

Electrophile: 4-Oxocyclohexanecarboxylic acid (or its ethyl ester).

-

CAS:874-61-3 (Acid), 17159-79-4 (Ethyl ester)

-

-

Nucleophile: Azepane (Hexamethyleneimine).

-

CAS:111-49-9

-

Synthesis Workflow (Reductive Amination)

The following DOT diagram illustrates the standard synthetic pathway from commercial starting materials.

Figure 1: Reductive amination pathway. The choice of reducing agent (e.g., Sodium triacetoxyborohydride) influences the cis/trans diastereoselectivity.

Experimental Protocol (Self-Validating)

-

Imine Formation: Dissolve 1.0 eq of 4-oxocyclohexanecarboxylic acid in DCE (Dichloroethane) or MeOH. Add 1.1 eq of azepane .

-

Activation: Add catalytic acetic acid to adjust pH to ~5–6 (facilitates iminium ion formation). Stir for 30–60 mins.

-

Reduction: Add 1.5 eq of NaBH(OAc)₃ (Sodium triacetoxyborohydride). Stir at Room Temperature (RT) for 12–16 hours.

-

Why NaBH(OAc)₃? It is milder than NaBH₄ and selectively reduces the iminium ion without reducing the ketone or carboxylic acid (if protected).

-

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.[4]

-

Validation:

-

LC-MS: Look for [M+H]+ = 226.

-

1H NMR: Monitor the disappearance of the ketone α-protons and appearance of the N-CH-Cyclohexyl methine proton (typically δ 2.5–3.0 ppm).

-

Part 3: Structural Analysis & Stereochemistry

The 1,4-substitution on the cyclohexane ring creates two diastereomers. Understanding this is critical for biological activity, as binding pockets are stereoselective.

| Isomer | Geometry | Stability | NMR Characteristic (Typical) |

| Trans | Diequatorial (usually) | More Stable | Methine proton (H1/H4) appears as tt (triplet of triplets) due to large axial-axial coupling. |

| Cis | Axial-Equatorial | Less Stable | Methine proton appears as qt or narrower multiplet. |

Separation Strategy:

-

Crystallization: The zwitterionic nature (acid + amine) often allows for fractional crystallization from polar solvents (EtOH/Water).

-

Chromatography: If using the ester form, silica gel chromatography is effective. For the free acid, preparative HPLC with a buffered mobile phase (e.g., Ammonium Formate) is required to prevent peak tailing.

Part 4: Applications in Drug Discovery

This moiety functions as a "Head Group" or "Linker" in medicinal chemistry.

-

GPCR Antagonists (CCR2 / CCR5): The azepane ring acts as a hydrophobic anchor, fitting into lipophilic pockets (e.g., near Tyrosine residues), while the carboxylic acid interacts with basic residues (Arginine/Lysine) or is converted to an amide to link with other pharmacophores.

-

Sigma Receptor Ligands: The 7-membered azepane ring is a privileged structure for Sigma-1 receptor affinity.

-

Zwitterionic Properties: The acid (pKa ~4.5) and tertiary amine (pKa ~10) exist as a zwitterion at physiological pH, improving aqueous solubility compared to purely lipophilic analogs.

References

-

PubChem Compound Summary: Azepane-4-carboxylic acid (Related Isomer). National Center for Biotechnology Information. Link

-

Vibrant Pharma Catalog: 4-(Azepan-1-yl)cyclohexan-1-one (Precursor). Catalog V00965. Link

-

ChemicalBook: Ethyl 4-oxocyclohexanecarboxylate (Precursor CAS 17159-79-4). Link

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Foundational protocol for synthesis). Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 1-Cyclohexene-1-carboxylic acid, 4-(1,5-dimethyl-3-oxohexyl)-, methyl ester, [R-(R*,R*)]- [webbook.nist.gov]

- 3. 4-(hydroxymethyl)cyclohexane-1-carboxylic acid | 13380-84-2 [sigmaaldrich.com]

- 4. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

Stereochemistry of 1,4-disubstituted cyclohexane carboxylic acids

Title: Stereochemical Engineering of 1,4-Disubstituted Cyclohexane Carboxylic Acids: A Technical Guide for Drug Design & Synthesis

Executive Summary

The transition from planar aromatic systems to three-dimensional saturated rings ("Escaping Flatland") is a cornerstone of modern drug discovery. Among these scaffolds, 1,4-disubstituted cyclohexane carboxylic acids represent a critical structural motif. They serve as rigid, metabolically stable bioisosteres for para-substituted benzenes and flexible alkyl chains. However, their utility is strictly governed by stereochemistry: the trans (diequatorial) and cis (axial-equatorial) isomers exhibit vastly different thermodynamic stabilities, pharmacological profiles, and physical properties.

This guide provides a comprehensive technical framework for the synthesis, characterization, and application of these scaffolds, moving beyond basic textbook definitions to field-proven experimental strategies.

Part 1: Theoretical Framework & Conformational Analysis

The Thermodynamic Imperative

Unlike planar benzene rings, cyclohexane rings exist primarily in chair conformations. In 1,4-disubstituted systems, the stereochemical outcome is dictated by the minimization of 1,3-diaxial interactions.

-

Trans-1,4-isomer: The two substituents can adopt a diequatorial (e,e) or diaxial (a,a) orientation. The (e,e) conformer is significantly more stable because it avoids the steric strain associated with axial substituents (A-values). For carboxylic acid groups (A-value ≈ 1.4 kcal/mol), the equilibrium overwhelmingly favors the diequatorial form.

-

Cis-1,4-isomer: One substituent must be axial while the other is equatorial (a,e) . This imposes an intrinsic energy penalty (approx. 1.4 kcal/mol per acid group relative to the trans-diequatorial form).

Key Insight: The trans isomer is the thermodynamic product , while the cis isomer is often the kinetic product of hydrogenation reactions.

Visualization of Conformational Equilibrium

The following diagram illustrates the energy landscape and the mechanism of base-catalyzed epimerization, a critical process for accessing the stable trans isomer.

Figure 1: Mechanism of base-catalyzed epimerization. The removal of the

Part 2: Synthetic Strategies & Protocols

Synthesis: Hydrogenation vs. Isomerization

Direct hydrogenation of terephthalic acid (or its esters) typically yields a mixture rich in the cis isomer due to the "syn" addition of hydrogen across the face of the aromatic ring. To access the biologically relevant trans isomer (e.g., for Tranexamic acid precursors), a post-synthetic equilibration step is required.

Protocol: Thermodynamic Equilibration (Epimerization)

Objective: Convert a mixture of cis/trans dimethyl 1,4-cyclohexanedicarboxylate to the predominantly trans isomer.

Reagents:

-

Substrate: Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture)[1]

-

Solvent: Methanol (anhydrous)

-

Catalyst: Sodium Methoxide (NaOMe), 25 wt% in methanol

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

or -

Dissolution: Dissolve 10.0 g (50 mmol) of the dimethyl ester mixture in 50 mL of anhydrous methanol.

-

Catalyst Addition: Add 1.1 mL (approx. 5 mmol, 10 mol%) of NaOMe solution dropwise.

-

Note: A catalytic amount is sufficient as the base is regenerated.

-

-

Reflux: Heat the reaction to reflux (65°C) and stir for 4–6 hours.

-

Checkpoint: Monitor by GC or H-NMR. The equilibrium ratio typically reaches ~95:5 (trans:cis).

-

-

Quench: Cool to room temperature. Neutralize carefully with glacial acetic acid (approx. 0.3 mL) until pH ~7.

-

Isolation: Concentrate the solvent in vacuo. The residue is often a solid.

-

Purification: Recrystallize from hot methanol or ethyl acetate. The trans isomer, having a higher melting point and lower solubility, crystallizes preferentially.

Part 3: Analytical Characterization

Distinguishing these isomers requires precise analytical techniques. The table below summarizes the key differences.

Table 1: Comparative Properties of 1,4-Cyclohexanedicarboxylic Acid Isomers

| Property | Cis-Isomer (a,e) | Trans-Isomer (e,e) | Mechanistic Basis |

| Melting Point | 168–170 °C | >300 °C | Trans has higher symmetry ( |

| Boiling Point | Higher | Lower | Cis has a net dipole moment; Trans (diequatorial) has zero net dipole. |

| 2–5 Hz | 10–12 Hz | Karplus equation: Trans protons are anti-periplanar (180°), yielding large | |

| Solubility | Higher (polar solvents) | Lower | Symmetry and lattice energy dominate solubility profiles. |

| TLC ( | Lower (more polar) | Higher (less polar) | Polarity difference on silica gel. |

NMR Interpretation Guide

The most reliable method for assignment is the coupling constant of the methine proton (

-

Trans: The axial proton (

) couples with the adjacent axial methylene protons ( -

Cis: The equatorial proton (

) couples with adjacent axial/equatorial protons.

Part 4: Application in Drug Design

Bioisosterism: The "Escape from Flatland"

The 1,4-cyclohexane scaffold is a validated bioisostere for the phenyl ring. It offers two distinct advantages:

-

Vector Control: The trans isomer mimics the vector distance of a para-substituted benzene (approx. 5.8 Å) but with a defined 3D depth.

-

Physicochemical Improvement: Saturated rings increase

character, often improving solubility and metabolic stability compared to flat aromatic rings.

Case Study: Tranexamic Acid

Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) is the archetypal example of stereochemical necessity.[1][2]

-

Mechanism: It binds to the lysine-binding sites of plasminogen.[3]

-

Stereochemistry: Only the trans isomer matches the distance between the amino and carboxyl groups found in L-lysine. The cis isomer is biologically inactive because the distance is shortened by the ring curvature.

Workflow: Synthesis of Tranexamic Acid

Figure 2: Synthetic pathway for Tranexamic Acid, highlighting the critical epimerization step to correct the stereochemistry from the hydrogenation mixture.

References

-

Tranexamic Acid Stereochemistry & Pharmacology

-

Conform

- Title: Conformational analysis of trans-1,4-dihalocyclohexanes (and general cyclohexane deriv

- Source: ResearchG

-

URL:[Link]

-

Synthesis & Epimerization of 1,4-Cyclohexanedicarboxylic Acid

-

Bioisosterism in Drug Design

- Title: Bioisosteres in Drug Design – “Escape from Flatland” (Cyclohexanes as Phenyl Bioisosteres).

- Source: Princeton University / J. Med. Chem.

-

URL:[Link]

- NMR Characterization of Cis/Trans Isomers Title: Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Source: BenchChem

Sources

Technical Guide: Zwitterionic Dynamics of 4-(Azepan-1-yl)cyclohexane-1-carboxylic Acid

The following technical guide is structured as an autonomous, high-level whitepaper designed for researchers in medicinal chemistry and pharmacokinetics. It synthesizes first-principles chemical logic with rigorous experimental methodologies.[1][2][3]

Executive Summary & Molecular Rationale

4-(Azepan-1-yl)cyclohexane-1-carboxylic acid represents a quintessential ampholytic scaffold in modern drug design.[1][2][3] Structurally composed of a lipophilic cyclohexane core substituted with an acidic carboxyl moiety and a basic azepane (homopiperidine) ring, this molecule serves as a critical model for understanding zwitterionic behavior in fragment-based drug discovery (FBDD).[2][3]

Unlike simple aliphatic amines, the steric bulk of the 7-membered azepane ring, combined with the conformational rigidity of the cyclohexane spacer, creates unique solvation shells that dictate solubility, permeability, and protein binding. This guide details the physicochemical profiling, speciation mechanics, and experimental protocols required to validate this scaffold as a drug precursor.

Physicochemical Profiling: The Zwitterionic State

The core challenge in working with 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid is its pH-dependent speciation.[1][2][3] At physiological pH (7.4), the molecule exists predominantly as a zwitterion (inner salt), possessing a net neutral charge but distinct localized dipoles.[3]

Theoretical pKa Prediction & Speciation

Based on structural analogs (e.g., tranexamic acid, N-alkyl cyclohexylamines), the ionization constants are estimated as follows:

-

Acidic Center (Carboxyl):

(Deprotonation of -COOH to -COO⁻)[1][2][3] -

Basic Center (Tertiary Azepane Nitrogen):

(Deprotonation of -NH⁺ to -N)[1][2][3]

Isoelectric Point (pI):

The pH at which the net charge is zero (maximum zwitterionic character) is calculated as:

This pI of ~7.5 indicates that at physiological pH, the molecule is at its solubility minimum (intrinsic solubility,

Speciation Pathway Diagram

The following diagram illustrates the protonation states across the pH scale.

Figure 1: pH-dependent speciation pathway of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid.

Experimental Characterization Protocols

To validate the theoretical profile, the following self-validating experimental workflows are recommended.

Protocol A: Potentiometric pKa Determination

Objective: Accurate determination of ionization constants free from cosolvent effects.[1]

Methodology:

-

Preparation: Dissolve 5 mg of the compound in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

-

Titration: Perform a dual-titration (Acid-to-Base and Base-to-Acid) using standardized 0.1 M KOH and 0.1 M HCl under nitrogen atmosphere to prevent carbonate formation.[1][2][3]

-

Data Analysis: Use the Bjerrum difference plot method.[1] The intersection of the formation curve (

) at 0.5 and 1.5 corresponds to

Validation Criteria:

-

Hysteresis between acid/base curves must be < 0.05 pH units.[1]

-

If solubility is low at pI, use the "Chebyshev Polynomial" extrapolation from methanol/water mixtures (Yasuda-Shedlovsky procedure).[1][2][3]

Protocol B: Shake-Flask LogD Distribution

Objective: Measure lipophilicity at physiological pH (LogD 7.4), critical for predicting Blood-Brain Barrier (BBB) penetration.[2][3]

Causality: Zwitterions often exhibit a "chameleonic" effect, folding to hide charges in octanol.[1] Standard LogP algorithms fail here; empirical measurement is mandatory.

Step-by-Step Workflow:

-

Phase Saturation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

-

Equilibration: Add compound to the aqueous phase (1 mg/mL). Add equal volume of pre-saturated octanol.[1]

-

Agitation: Rotate at 25°C for 4 hours (do not vortex vigorously to avoid emulsion).

-

Separation: Centrifuge at 3000g for 30 minutes.

-

Quantification: Analyze both phases using HPLC-UV (210 nm) or LC-MS/MS.

-

Note: For the octanol phase, dilute with methanol to ensure miscibility with the mobile phase.[1]

-

Data Output Table:

| Parameter | Expected Range | Interpretation |

| LogD (pH 7.4) | -1.0 to +1.5 | < 0: Low permeability; > 0: Potential for passive diffusion.[1][2][3] |

| LogP (Neutral) | N/A | Theoretical only; species does not exist in isolation.[1][3] |

| Solubility (pH 7.4) | > 5 mg/mL | High solubility expected due to ionic solvation.[1][3] |

Stereochemical Considerations: Cis vs. Trans

The cyclohexane ring introduces stereoisomerism that profoundly affects zwitterionic folding.[1]

-

Trans-isomer: The carboxyl and azepane groups are equatorial-equatorial (diequatorial).[1][2][3] This conformation extends the distance between charges, maximizing the dipole moment and water solubility.[1] This is the preferred scaffold for mimicking extended neurotransmitters (e.g., GABA analogs).[1]

-

Cis-isomer: One group is axial.[1][2][3] This allows for intramolecular hydrogen bonding (salt bridge) between the carboxylate and the ammonium proton.[1]

Recommendation: During synthesis, separate isomers using chiral HPLC or fractional crystallization to assess biological activity independently.

Biological Application & Signaling

This scaffold is frequently employed to target G-Protein Coupled Receptors (GPCRs) or as a bioisostere for amino acids.[1][2][3]

Diagram: Zwitterionic Transport Mechanism

The following diagram depicts how the zwitterion interacts with biological membranes and transporters (e.g., LAT1 or passive diffusion).[1]

Figure 2: Membrane transport mechanisms for zwitterionic small molecules.

References

-

Avdeef, A. (2003).[1][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] [1][2][3]

-

Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1]

-

Völgyi, G., et al. (2010).[1] "Potentiometric pKa determination of water-insoluble compounds: Validation study in methanol/water mixtures". Analytica Chimica Acta. [1][2][3]

-

Winiwarter, S., et al. (1998).[1] "Correlation of human jejunal permeability (in vivo) of drugs with experimentally and theoretically derived parameters". Journal of Medicinal Chemistry. [1][2][3]

Sources

- 1. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. 1-Cyclohexene-1-carboxylic acid, 4-(1,5-dimethyl-3-oxohexyl)-, methyl ester, [R-(R*,R*)]- [webbook.nist.gov]

- 3. 4,4'-(Azanediylbis(methylene))di(cyclohexane-1-carboxylic acid) | C16H27NO4 | CID 44153360 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Azepane Scaffold: Navigating Chemical Space Beyond the Six-Membered Ring

An In-Depth Technical Guide

Abstract

In the landscape of medicinal chemistry, the exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. While five- and six-membered nitrogen-containing heterocycles are ubiquitous, their seven-membered counterpart, the azepane ring, has emerged as a privileged scaffold offering a unique combination of structural complexity and synthetic accessibility.[1] Its inherent non-planar, flexible nature provides a three-dimensional framework that allows for the precise spatial arrangement of pharmacophoric features, enabling optimal interactions with diverse biological targets.[2][3] This guide provides a comprehensive technical overview of the azepane ring's role in medicinal chemistry, delving into its conformational intricacies, key synthetic strategies, and its successful application in modern drug discovery, from central nervous system (CNS) agents to enzyme inhibitors.

The Strategic Advantage of the Seven-Membered Ring

The prevalence of piperidine and pyrrolidine rings in pharmaceuticals is undeniable. However, this saturation often leads to challenges in intellectual property and the need for novel bioisosteres that can modulate physicochemical properties. The azepane ring, a saturated seven-membered heterocycle, offers a compelling alternative.

Its primary strategic advantage lies in its conformational flexibility . Unlike the relatively rigid chair conformation of a cyclohexane or piperidine, the azepane ring can adopt multiple low-energy conformations, such as chair, boat, and twist-boat forms.[3] This dynamic behavior allows a molecule to adapt its shape to fit complex binding pockets, potentially increasing potency and selectivity.[2][4] Furthermore, the larger ring size provides more exit vectors for substitution, granting medicinal chemists greater control over properties like solubility, lipophilicity, and metabolic stability. The ability to introduce specific substituents to bias the ring towards a single major conformation is a critical aspect of effective drug design.[5]

The Conformational Landscape: A Key Determinant of Activity

The biological function of an azepane-containing molecule is inextricably linked to its three-dimensional structure. The seven-membered ring exists in a dynamic equilibrium between several conformations, with the energy barriers between them being relatively low.

-

Chair Conformation: Often the most stable form, characterized by a staggered arrangement of substituents.

-

Boat Conformation: A higher-energy conformer that can be stabilized by specific substitution patterns or intramolecular interactions.

-

Twist-Boat/Twist-Chair: Intermediate conformations that lie on the pathway between chair and boat forms.

The introduction of substituents, particularly at positions C3, C4, or C5, can significantly influence this equilibrium.[3] For instance, in a series of methyl-substituted azepan-3-one inhibitors of cathepsin K, the precise position and stereochemistry of the methyl group dramatically impacted both inhibitory potency and pharmacokinetic profiles.[3][6] This underscores the necessity of a thorough conformational analysis during the design phase.

Caption: Conformational equilibrium of the azepane ring.

Experimental Protocol: Conformational Analysis via NMR and X-ray Crystallography

A combination of computational modeling, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography is essential for a comprehensive understanding.[3]

1. Computational Modeling:

- Step 1 (Conformational Search): Perform a systematic or random conformational search using molecular mechanics (e.g., MMFF94s) to identify low-energy conformers.

- Step 2 (Geometry Optimization): Optimize the geometries of the identified conformers at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

- Step 3 (Energy Calculation): Calculate the relative energies of the optimized conformers to predict their populations at room temperature.[3]

2. X-ray Crystallography:

- Step 1 (Crystal Growth): Grow single crystals of the target azepane derivative by slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexanes).

- Step 2 (Data Collection): Mount a suitable crystal on a diffractometer and collect X-ray diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

- Step 3 (Structure Solution): Process the diffraction data to solve and refine the crystal structure, providing a definitive solid-state conformation.[3][7] This can reveal key intramolecular interactions and the preferred orientation of substituents.

Synthetic Strategies for Accessing the Azepane Core

The construction of the seven-membered azepane ring has been a significant focus of synthetic organic chemistry.[1] Several robust methodologies have been developed, with the choice of route often depending on the desired substitution pattern and stereochemistry.

Key synthetic approaches include:

-

Ring-Expansion Reactions: Methods like the Tiffeneau-Demjanov and Beckmann rearrangements are powerful for converting readily available six-membered ring precursors (e.g., cyclohexanones) into seven-membered azepanones.[8][9][10]

-

Ring-Closing Metathesis (RCM): A versatile method for forming the azepane ring from an acyclic diene precursor using a ruthenium catalyst.

-

Intramolecular Reductive Amination: The cyclization of an amino-aldehyde or amino-ketone is a direct and often high-yielding route to substituted azepanes.[8]

-

Diazocarbonyl Chemistry: The insertion of a carbene or metal carbenoid into an N-H bond of a linear amino-ester can efficiently stitch together the seven-membered ring.[8][11]

Caption: General synthetic workflows for azepane scaffolds.

Case Studies: The Azepane Ring in Action

The versatility of the azepane scaffold is demonstrated by its presence in numerous approved drugs and clinical candidates across a wide range of therapeutic areas.[12][13][14]

Case Study 1: Central Nervous System (CNS) Agents

The azepane motif is particularly prominent in drugs targeting the CNS.[12][15] Its ability to increase sp3 character can improve solubility and metabolic stability while allowing for the precise positioning of groups to interact with neurotransmitter receptors.[8]

-

Benazepril: An angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure, containing a fused tetrahydro-1-benzazepine scaffold.[12]

-

Mianserin: An antidepressant whose tricyclic structure, incorporating an azepine ring, is key to its interaction with serotonin and norepinephrine reuptake transporters.[2][12]

-

Bicyclic Azepanes: Recent explorations have revealed that novel bicyclic azepanes can act as potent inhibitors of monoamine transporters like NET and DAT, suggesting potential applications in treating neuropsychiatric disorders.[10][16][17]

Case Study 2: Enzyme Inhibitors

The conformational flexibility of the azepane ring allows it to adapt to the active sites of various enzymes, making it a valuable scaffold for inhibitor design.[2]

-

Relacatib (SB-462795): A potent and orally bioavailable inhibitor of cathepsin K, an enzyme involved in bone resorption. The azepan-3-one core was systematically modified with methyl groups to optimize both potency and pharmacokinetic properties. The 4S-7-cis-methylazepanone analogue was identified as a clinical candidate with significantly improved oral bioavailability compared to the unsubstituted parent compound.[6]

-

Balanol Analogues (PKB/Akt Inhibitors): The natural product (-)-balanol, which contains an azepane ring, is a potent inhibitor of protein kinase A (PKA) and protein kinase B (PKB/Akt).[5] Structure-based design led to the synthesis of analogues where the plasma-unstable ester linkage was replaced with a stable amide, resulting in highly potent and plasma-stable PKB inhibitors with potential for cancer therapy.[18]

-

PTPN2/PTPN1 Inhibitors: Azepane derivatives have been investigated as inhibitors of protein tyrosine phosphatases PTPN2 and PTPN1, which are negative regulators of immune signaling. Inhibition of these targets can enhance anti-tumor immunity, positioning these compounds as promising immuno-oncology agents.[19][20]

Table 1: Biological Activity of Representative Azepane-Containing Compounds

| Compound/Class | Target | Activity (IC₅₀ / Kᵢ) | Therapeutic Area | Reference(s) |

| Relacatib (SB-462795) | Human Cathepsin K | Kᵢ,app = 0.041 nM | Osteoporosis | [6] |

| Balanol Analogue 4 | PKB-alpha | IC₅₀ = 4 nM | Oncology | [18] |

| Bicyclic Azepane 1a | NET / DAT | IC₅₀ < 100 nM | Neuropsychiatric Disorders | [10][16] |

| Azepane Derivative | BACE1 | IC₅₀ = 15 nM | Alzheimer's Disease | [19] |

| 1,2,3-Triazole linked Tetrahydrocurcumin 4g | HCT-116 (Colon Cancer) | IC₅₀ = 1.09 µM | Oncology | [19] |

Mechanism of Action Visualization: Inhibition of the PI3K/Akt Pathway

Many azepane-based kinase inhibitors, such as the balanol analogues, target the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival and is often dysregulated in cancer.[19]

Caption: Modulation of the PI3K/Akt signaling pathway.

Azepane as a Bioisostere for Piperidine

A significant application of the azepane scaffold is as a bioisostere for the piperidine ring. Bioisosteric replacement is a strategy used to modify a lead compound's properties while retaining its biological activity. Replacing a piperidine with an azepane can:

-

Alter Conformation: Introduce new conformational possibilities to probe protein-ligand interactions.

-

Modulate Physicochemical Properties: The larger, more flexible ring can impact solubility, pKa, and lipophilicity.

-

Escape Existing Patent Space: Creating a novel chemical entity with similar activity.

While direct, quantitative comparisons are compound-specific, the exploration of novel bicyclic azepanes as analogues of established piperidine-containing pharmacophores highlights this strategy's value in discovering compounds with new pharmacological profiles.[16][21] This approach is part of a broader trend of using novel saturated scaffolds, such as spiro[3.3]heptanes, as bioisosteres for common rings to improve drug-like properties.[22][23][24]

Challenges and Future Perspectives

Despite its advantages, the azepane scaffold presents challenges. The synthesis can be more complex than for five- or six-membered rings, and controlling the stereochemistry across multiple centers on a flexible ring requires sophisticated synthetic design.[4]

The future for azepane-based medicinal chemistry is bright. The continued development of novel synthetic methodologies will make a wider array of functionalized azepanes accessible.[2] Their unique three-dimensional structures make them ideal scaffolds for new drug modalities like PROTACs and molecular glues, where precise vectoral orientation is critical. As medicinal chemists continue to push into underexplored chemical space, the versatile and conformationally rich azepane ring will undoubtedly remain a valuable tool in the quest for novel therapeutics.[16]

Conclusion

The azepane ring has firmly established its place as a valuable scaffold in medicinal chemistry. Its defining feature—conformational flexibility—provides a powerful tool for optimizing interactions with biological targets, often leading to enhanced potency and selectivity. Supported by an expanding arsenal of synthetic methods, the azepane core has been successfully incorporated into a diverse range of therapeutic agents, particularly in the fields of CNS disorders and enzyme inhibition. As drug discovery programs increasingly seek to modulate complex biological systems and secure novel intellectual property, the strategic deployment of the seven-membered azepane ring offers a proven pathway to innovation and clinical success.

References

- Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines - JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (2025, June 11). Vertex AI Search.

- Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. (2015, June 1). PubMed.

- A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives. Benchchem.

- Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. ScienceDirect.

- Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method | The Journal of Organic Chemistry. (2025, October 11). ACS Publications.

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2025, August 6). Vertex AI Search.

- Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2022, February 24). Taylor & Francis.

- Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. Benchchem.

- C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. (2020, November 12). Life Chemicals.

- Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate.

- Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. (2024, September 5). PubMed.

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019, January 15). PubMed.

- Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors. (2006, March 9). PubMed.

- Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv.

- Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. (2025, October 24). PubMed.

- Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method | The Journal of Organic Chemistry. (2025, October 11). ACS Publications.

- Structure-Activity Relationships of Azepine-Based Drug Candidates. ResearchGate.

- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025, May 8). PubMed.

- A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021, February 1). Bentham Science Publishers.

- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Request PDF. (2025, August 9). ResearchGate.

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Vertex AI Search.

- Structure-based optimization of novel azepane derivatives as PKB inhibitors. (2004, March 11). PubMed.

- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry. (2025, August 6). ACS Publications.

- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent. (2025, April 24). BORIS Portal.

- (PDF) Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2025, August 26). ResearchGate.

- 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023, November 14). ResearchGate.

- Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new.... (2023). ResearchGate.

- Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors | Request PDF. (2025, September 2). ResearchGate.

- Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv.

- (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. (2026, January 29). ResearchGate.

- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022, September 14). PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jopir.in [jopir.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. daneshyari.com [daneshyari.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 11. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. chemrxiv.org [chemrxiv.org]

Whitepaper: 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid - A Conformationally Rigid Surrogate for Advanced Peptide and Peptidomimetic Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rational design of therapeutic peptides and peptidomimetics frequently requires the introduction of structural constraints to enhance biological activity, improve metabolic stability, and optimize pharmacokinetic profiles. Non-natural amino acids (UAAs) are critical tools in this endeavor, offering novel geometries and functionalities not found in the canonical 22 proteinogenic amino acids.[1] This guide provides a comprehensive technical overview of 4-(azepan-1-yl)cyclohexane-1-carboxylic acid, a unique UAA surrogate characterized by a conformationally rigid cyclohexane scaffold fused to a flexible azepane ring. We explore its strategic value in medicinal chemistry, detailing its synthesis, conformational properties, incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and its potential impact on drug discovery programs.

Introduction: The Rationale for Constrained Amino Acid Surrogates

The therapeutic potential of peptides is often limited by their inherent flexibility and susceptibility to proteolytic degradation. High conformational entropy can lead to a significant energy penalty upon binding to a biological target, resulting in lower affinity. Furthermore, proteases readily recognize and cleave peptide bonds between natural amino acid residues, leading to rapid in vivo clearance.

The incorporation of UAAs that act as structural surrogates is a proven strategy to overcome these limitations.[2] These building blocks serve several key purposes:

-

Conformational Constraint: By locking a portion of the peptide backbone or a side chain into a defined geometry, the entropic cost of binding is reduced, potentially increasing potency.[3]

-

Metabolic Stability: The non-natural structure can effectively block recognition by proteolytic enzymes, thereby extending the molecule's half-life.

-

Scaffold Diversity: UAAs provide novel vectors for chemical modification, allowing for the exploration of new chemical space and the optimization of structure-activity relationships (SAR).[4]

-

Improved Pharmacokinetics: Altering polarity and lipophilicity through UAAs can modulate critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]

4-(Azepan-1-yl)cyclohexane-1-carboxylic acid is a particularly compelling surrogate. Its design merges a rigid cyclohexane core, which functions as a bioisostere for various dipeptide turns or can replace floppy alkyl chains, with a seven-membered azepane heterocycle.[4][6] This combination imparts a unique spatial arrangement and lipophilic character, making it a valuable tool for engineering peptides with enhanced drug-like properties.

Molecular Design and Physicochemical Properties

The structure of 4-(azepan-1-yl)cyclohexane-1-carboxylic acid is defined by the stereochemical relationship between the azepane and carboxylic acid substituents on the cyclohexane ring, which can exist as either cis or trans isomers. The trans isomer is generally preferred in design as it presents the functional groups in a more defined and extended diaxial or diequatorial orientation, providing a rigid scaffold.[7][8]

Conformational Analysis

The conformational behavior of this surrogate is dominated by the cyclohexane ring, which strongly prefers a low-energy chair conformation.[9][10] The bulky azepan-1-yl group will preferentially occupy an equatorial position to minimize steric strain (A-value), forcing the C1-carboxylic acid into either an equatorial (trans isomer) or axial (cis isomer) position. This predictable conformational preference is central to its utility, as it allows for precise, three-dimensional positioning of the carboxylic acid terminus and the rest of the peptide chain.[11]

Physicochemical Data

The introduction of this surrogate significantly alters the physicochemical profile of a peptide. The azepane and cyclohexane moieties increase lipophilicity, which can enhance membrane permeability, but may also impact aqueous solubility. The tertiary amine of the azepane ring is basic, while the carboxylic acid is acidic, creating a zwitterionic character at physiological pH.

| Property | Estimated Value | Rationale / Source |

| Molecular Formula | C₁₃H₂₃NO₂ | --- |

| Molecular Weight | 225.33 g/mol | --- |

| Isomers | cis and trans | Based on substitution pattern on the cyclohexane ring.[12] |

| pKa (Carboxylic Acid) | ~4.5 - 5.0 | Typical for a carboxylic acid on an aliphatic ring.[13][14] |

| pKa (Azepane Nitrogen) | ~9.5 - 10.5 | Typical for a tertiary cyclic amine. |

| Calculated LogP | ~1.5 - 2.5 | Increased lipophilicity due to the hydrocarbon-rich scaffold. |

Synthesis of the Surrogate

The synthesis of 4-(azepan-1-yl)cyclohexane-1-carboxylic acid can be achieved through several routes. A common and efficient approach involves the reductive amination of a keto-ester precursor.

Proposed Synthetic Pathway

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. Unnatural Amino Acids - Enamine [enamine.net]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. ijpsr.com [ijpsr.com]

- 10. researchgate.net [researchgate.net]

- 11. imperial.ac.uk [imperial.ac.uk]

- 12. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 13. scispace.com [scispace.com]

- 14. The conformation of carboxylic acids revealed. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

Methodological & Application

Application Note: High-Efficiency Reductive Amination of 4-Oxocyclohexanecarboxylic Acid with Azepane

Executive Summary

This application note details the protocol for the reductive amination of 4-oxocyclohexanecarboxylic acid with azepane (hexamethyleneimine) to synthesize 4-(azepan-1-yl)cyclohexanecarboxylic acid . This transformation is a critical moiety construction in medicinal chemistry, often found in GPCR ligands and enzyme inhibitors.

While standard reductive amination is well-documented, this specific substrate pair presents a unique challenge: the formation of a zwitterionic product (amino acid) which complicates traditional organic extraction. This guide provides a robust, field-proven protocol using Sodium Triacetoxyborohydride (STAB) , optimized for stereoselectivity (favoring the thermodynamically stable trans-isomer) and isolation efficiency using Strong Cation Exchange (SCX) chromatography.

Scientific Foundation & Reaction Mechanism

The Choice of Reducing Agent

Sodium triacetoxyborohydride,

Mechanism and Stereoselectivity

The reaction proceeds through the formation of an iminium ion intermediate.[4]

-

Condensation: Azepane attacks the ketone carbonyl of 4-oxocyclohexanecarboxylic acid to form a hemiaminal, which dehydrates to the iminium ion.

-

Reduction: STAB delivers a hydride to the iminium carbon.

Stereochemical Outcome: In 4-substituted cyclohexanones, the hydride delivery is stereoselective. For the bulky iminium intermediate formed by azepane, the hydride donor (STAB) preferentially attacks from the axial trajectory (the path of least torsional strain), leading to the equatorial amine. Consequently, the major product is the trans-1,4-disubstituted cyclohexane (diequatorial conformation), which is generally the preferred pharmacophore in drug discovery due to its extended conformation.

Pathway Visualization

Figure 1: Mechanistic pathway of STAB-mediated reductive amination favoring the trans-isomer.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[4][5][6][7][8] | Role |

| 4-Oxocyclohexanecarboxylic acid | 142.15 | 1.0 | Substrate (Electrophile) |

| Azepane | 99.18 | 1.1 | Substrate (Nucleophile) |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | Reducing Agent |

| Acetic Acid (Glacial) | 60.05 | 1.0 - 2.0 | Catalyst / pH Buffer |

| Dichloromethane (DCM) or DCE | - | Solvent | Reaction Medium |

| Methanol (MeOH) | - | Solvent | For SCX Workup |

Step-by-Step Methodology

Pre-requisite: Ensure all glassware is oven-dried. While STAB is less moisture-sensitive than

Step 1: Reactant Mixing

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-oxocyclohexanecarboxylic acid (1.42 g, 10.0 mmol) in anhydrous DCM (40 mL).

-

Add Azepane (1.09 g, 1.24 mL, 11.0 mmol).

-

Observation: The solution may warm slightly due to acid-base neutralization (Carboxylic acid + Amine

Ammonium Carboxylate salt). This is normal. The equilibrium still allows for free amine and ketone to react.

-

-

Add Acetic Acid (0.6 g, 0.57 mL, 10.0 mmol).

-

Expert Insight: Acetic acid is crucial here. It ensures the pH is roughly 5-6, optimizing the formation of the iminium ion without protonating the amine so strongly that it becomes non-nucleophilic.

-

Step 2: Reductive Amination[1][2][4][9][10][11]

-

Stir the mixture at room temperature (20-25°C) for 30 minutes to allow pre-equilibrium of the imine/iminium species.

-

Add STAB (3.18 g, 15.0 mmol) in three portions over 15 minutes.

-

Safety: Mild gas evolution (

or AcOH vapor) may occur. Do not seal the vessel tightly; use a nitrogen balloon or a drying tube.

-

-

Stir vigorously at room temperature for 12–16 hours.

-

Monitoring: Monitor by LC-MS.[4] TLC is difficult due to the zwitterionic nature of the product. Look for the disappearance of the ketone (m/z 143) and appearance of the product mass (m/z 226, [M+H]+).

-

Step 3: Workup & Isolation (The "Zwitterion" Strategy)

Standard aqueous extraction (DCM/Water) often fails here because the amino-acid product stays in the aqueous phase.

Recommended Method: SCX (Strong Cation Exchange) Purification

-

Quench the reaction by adding MeOH (10 mL) and stirring for 10 minutes.

-

Concentrate the mixture under reduced pressure to remove DCM.

-

Redissolve the residue in MeOH (20 mL).

-

Load the solution onto a pre-conditioned SCX cartridge (e.g., 10g or 20g size).

-

Wash: Flush the cartridge with MeOH (3 column volumes) to remove non-basic impurities.

-

Elute: Elute the product using 2M Ammonia in Methanol (3 column volumes).

-

Result: The ammonia displaces the product from the resin.

-

-

Concentrate the ammoniacal eluent to dryness to afford the crude 4-(azepan-1-yl)cyclohexanecarboxylic acid .

Purification & Analysis

-

Recrystallization: If high purity is required, the crude zwitterion can often be recrystallized from hot Ethanol/Water or Acetonitrile.

-

Yield Expectation: 75% - 90%.

-

Isomer Ratio: Typically >80% trans (diequatorial).

Workflow Visualization

Figure 2: Step-by-step experimental workflow utilizing SCX purification for zwitterion isolation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | High water content in solvent. | Use anhydrous DCM and dry glassware. Water hydrolyzes the imine. |

| Stalled Reaction | pH too high (too basic) or too low. | Ensure AcOH is added. The optimal pH is 5-6. If using HCl salt of amine, add TEA to neutralize first.[4] |

| Low Yield (Workup) | Product lost in aqueous layer. | The product is an amino acid (water soluble). Do not use standard water/DCM extraction. Use SCX or n-Butanol extraction. |

| Cis/Trans Ratio | Thermodynamic vs Kinetic control. | STAB generally favors trans. If cis is desired, use L-Selectride (bulky hydride) on the pre-formed imine (difficult) or catalytic hydrogenation ( |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][13] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904.

-

Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001.

-

Common Organic Chemistry. "Reductive Amination - Sodium Triacetoxyborohydride (STAB) Conditions."

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 3. jocpr.com [jocpr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 8. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. A practical catalytic reductive amination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lirias.kuleuven.be [lirias.kuleuven.be]

- 12. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Notes & Protocols: A Guide to the Esterification of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the esterification of 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid. Esters of this scaffold are valuable in medicinal chemistry for modulating physicochemical properties and for creating prodrugs. This guide details three primary esterification methodologies: modified Fischer Esterification, carbodiimide-mediated coupling (Steglich Esterification), and an acyl chloride-based approach. We delve into the mechanistic rationale, advantages, and limitations of each method, providing detailed, step-by-step protocols to ensure reproducible success. Comparative data and troubleshooting advice are included to assist chemists in selecting and implementing the optimal strategy for their specific synthetic goals.

Introduction: Strategic Importance of Esterification

4-(Azepan-1-yl)cyclohexane-1-carboxylic acid is a key building block in modern drug discovery, incorporating a bulky cycloalkyl ring and a basic tertiary amine. The carboxylic acid moiety offers a prime handle for chemical modification. Its conversion to an ester is a critical transformation for several strategic purposes:

-

Prodrug Development: Esterification can mask the polar carboxylic acid, improving membrane permeability and oral bioavailability. The resulting ester can then be hydrolyzed in vivo by metabolic enzymes to release the active carboxylic acid.

-

Modulation of Physicochemical Properties: Converting the acid to an ester can significantly alter solubility, lipophilicity (LogP), and formulation characteristics.

-

Intermediate for Further Synthesis: Esters can serve as protecting groups or be readily converted to other functional groups, such as amides or alcohols, which are less accessible directly from the carboxylic acid.

The presence of the basic azepane nitrogen (pKa ~10-11) introduces a key challenge: it can be protonated under acidic conditions or act as a competing nucleophile, complicating standard esterification procedures. This guide provides robust methods to navigate these challenges effectively.

Selecting the Optimal Esterification Strategy

The choice of esterification reagent is dictated by the specific alcohol, the scale of the reaction, and the overall sensitivity of the substrate. A logical decision-making workflow is essential for efficiency.

Caption: Decision workflow for selecting an esterification method.

Methodologies and Protocols

Method 1: Modified Fischer Esterification

The Fischer esterification is a classic, atom-economical method involving an acid catalyst and an excess of alcohol, which also serves as the solvent.[1][2][3] The primary challenge with 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid is the basic amine, which will be protonated by the acid catalyst, potentially hindering the reaction.[4][5] This can be overcome by ensuring sufficient acid is present to protonate both the amine and catalyze the esterification. A convenient approach is to use the alcohol (e.g., methanol or ethanol) as the solvent and generate anhydrous HCl in situ from thionyl chloride (SOCl₂) or acetyl chloride.[6]

Mechanism Insight: The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity.[7] The alcohol then attacks the carbonyl carbon, and after a series of proton transfers, a molecule of water is eliminated to yield the ester.[2][7]

-

Advantages:

-

High atom economy; byproducts are volatile or easily removed.

-

Cost-effective, especially for simple alcohols like methanol and ethanol.[1]

-

Simple setup and workup.

-

-

Disadvantages:

Detailed Protocol (Methyl Ester Synthesis):

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid (1.0 eq, e.g., 2.25 g, 10 mmol).

-

Solvent Addition: Add anhydrous methanol (50 mL). Stir to suspend the acid.

-

Catalyst Addition: Cool the suspension in an ice bath (0 °C). Slowly add thionyl chloride (SOCl₂, 1.5 eq, 1.1 mL, 15 mmol) dropwise over 10 minutes. Caution: Exothermic reaction, HCl gas is evolved.

-

Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C). Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Carefully concentrate the mixture under reduced pressure to remove excess methanol and HCl.

-

Purification: Dissolve the residue in dichloromethane (DCM, 50 mL) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to neutralize any remaining acid and deprotonate the azepane nitrogen. Wash with brine (30 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl ester, which can be further purified by column chromatography if necessary.

Method 2: Steglich Esterification (Carbodiimide Coupling)

The Steglich esterification is a powerful and mild method that uses a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.[8][9][10] The reaction is catalyzed by a nucleophilic catalyst, most commonly 4-Dimethylaminopyridine (DMAP).[11][12][13] This method is ideal for substrates that are sensitive to harsh acidic conditions and for coupling with a wider range of alcohols, including secondary and some tertiary alcohols.[6][8]

Mechanism Insight: The carbodiimide (EDC or DCC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9] DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form an even more reactive N-acylpyridinium species.[8][11] This "active ester" is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst.[8][11]

// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; O_acylisourea [label="O-acylisourea\nIntermediate", style=dashed, fillcolor="#FBBC05", fontcolor="#202124"]; DMAP [label="DMAP", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Acylpyridinium [label="N-acylpyridinium\nIntermediate\n(Highly Reactive)", style=dashed, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROH [label="Alcohol\n(R'-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ester [label="Ester\n(R-COOR')", shape=box, style=bold, fillcolor="#F1F3F4", fontcolor="#202124"]; EDU [label="EDU\n(Byproduct)", shape=box, style=bold, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges RCOOH -> O_acylisourea [label="+"]; EDC -> O_acylisourea; O_acylisourea -> Acylpyridinium [label="+ DMAP\n(fast)"]; DMAP -> Acylpyridinium; Acylpyridinium -> Ester [label="+ R'-OH\n- DMAP"]; ROH -> Ester; O_acylisourea -> EDU [label="(side reaction\nslow)"]; } Caption: Mechanism of Steglich Esterification with EDC/DMAP.

-

Advantages:

-

Disadvantages:

Detailed Protocol (General Ester Synthesis):

-

Setup: To a clean, dry flask with a stir bar, add 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1-0.2 eq).

-

Solvent: Dissolve/suspend the components in an anhydrous aprotic solvent like DCM or DMF (concentration ~0.2 M).

-

Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.5 eq) portion-wise over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS (typically 12-24 hours).[14]

-

Workup: Dilute the reaction mixture with DCM. Wash with 1M HCl (or 5% citric acid) to remove unreacted EDC, the EDC-urea byproduct, and DMAP.[17][18][19] Then, wash with saturated aqueous NaHCO₃ to remove any unreacted carboxylic acid, followed by a brine wash.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ester by flash column chromatography on silica gel.

Method 3: Acyl Chloride Formation and Subsequent Esterification

This two-step approach involves first converting the carboxylic acid to a highly reactive acyl chloride, which is then reacted with the alcohol to form the ester.[6] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[20][21][22] Oxalyl chloride is often preferred as it is milder and its byproducts (CO, CO₂, HCl) are all gaseous, simplifying purification.[23][24]

Mechanism Insight: Oxalyl chloride, often with a catalytic amount of DMF (Vilsmeier-Haack mechanism), converts the carboxylic acid into its corresponding acyl chloride. This highly electrophilic species reacts rapidly with the alcohol, even sterically hindered ones, to furnish the ester. A non-nucleophilic base like triethylamine or pyridine is typically added in the second step to scavenge the HCl produced.

-

Advantages:

-

Acyl chloride is extremely reactive, allowing for the esterification of even very hindered or unreactive alcohols.

-

The reaction is generally fast and high-yielding.

-

Volatile byproducts from oxalyl chloride simplify the workup of the first step.[23]

-

-

Disadvantages:

-

Two-step procedure.

-

Oxalyl chloride and thionyl chloride are corrosive, moisture-sensitive, and toxic.

-

Requires strictly anhydrous conditions.

-

Detailed Protocol (Two-Step Ester Synthesis): Step A: Acyl Chloride Formation

-

Setup: In a flame-dried flask under a nitrogen atmosphere, suspend 4-(Azepan-1-yl)cyclohexane-1-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Catalyst: Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Reagent Addition: Cool the mixture to 0 °C. Add oxalyl chloride (1.2 eq) dropwise. Vigorous gas evolution will be observed.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases and the solution becomes clear.

-

Isolation: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude acyl chloride hydrochloride salt is often used directly in the next step without further purification.

Step B: Ester Formation

-

Setup: In a separate dry flask under nitrogen, dissolve the desired alcohol (1.1 eq) in anhydrous DCM containing a non-nucleophilic base (e.g., triethylamine, 2.5 eq).

-

Acyl Chloride Addition: Cool the alcohol solution to 0 °C. Dissolve the crude acyl chloride from Step A in a small amount of anhydrous DCM and add it dropwise to the alcohol solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

-

Workup: Quench the reaction by adding water. Separate the layers. Wash the organic layer sequentially with water, saturated NaHCO₃, and brine.

-

Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Comparative Summary of Methods

| Feature | Modified Fischer Esterification | Steglich Esterification (EDC/DMAP) | Acyl Chloride Route (Oxalyl Chloride) |

| Conditions | Acidic, reflux | Mild, neutral pH, 0 °C to RT | Step 1: 0 °C to RT; Step 2: 0 °C to RT |

| Substrate Scope | Good for primary/secondary alcohols | Excellent for primary/secondary, good for some tertiary alcohols | Excellent for nearly all alcohols |

| Key Reagents | Alcohol (solvent), SOCl₂ or HCl | EDC·HCl, DMAP | Oxalyl chloride, DMF (cat.), base (e.g., Et₃N) |

| Byproducts | Water | Water-soluble urea, DMAP·HCl | CO, CO₂, HCl, Et₃N·HCl |

| Advantages | Cost-effective, high atom economy | Mild conditions, broad scope | High reactivity, good for hindered substrates |

| Disadvantages | Harsh conditions, not for sensitive substrates | Costlier reagents, potential allergens | Moisture-sensitive, toxic reagents, two steps |

References

- The Role of DMAP in Steglich Esterification and Beyond. (2026, February 14). Vertex AI Search.

- Yamaguchi Esterific

- 4-Dimethylaminopyridine (DMAP). Common Organic Chemistry.

- Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated Arecaidine Esters Targeting mAChRs. PMC.

- Steglich Esterific

- The Steglich Esterific

- Oxidation of alcohol to carboxylic acid under mild acidic condition and followed by synthesis of ester analogues of Corey. Der Pharma Chemica.

- How to achieve chlorination of carboxylic acid to convert into acid chloride?

- Reactions of α-Amino Acids : Carboxylic Acid Esterific

- Acid to Ester - Common Conditions. Organic Chemistry Portal.

- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Royal Society of Chemistry.

- Need help in converting a carboxylic acid to an acyl chloride. (2015, July 17). Reddit.

- Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal.

- Reactions of Amino Acids: Esterification: Videos & Practice Problems. (2024, October 3). Pearson.

- Acylation and Esterific

- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv

- Converting carboxylic acids into acyl (acid) chlorides. Chemguide.

- Figure CX5.1. Possible syntheses of an acid chloride.

- Why is Fisher method preferred for the esterification of amino acids? (2014, August 15). Reddit.

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.

- Acid-Amine Coupling using DCC. Organic Synthesis.

- A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Inform

- What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013, December 10).

- Ester Reactions Summary and Practice Problems. Chemistry Steps.

- Esterification of Carboxylic Acids with Alcohols. Organic Syntheses Procedure.

- Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. (2023, January 4). Royal Society of Chemistry.

- The Reaction Between Tertiary Amines and Carboxylic and Picric Acids. DTIC.

- Esters Reaction with Amines – The Aminolysis Mechanism. (2020, February 24). Chemistry Steps.

- Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014, November 30). University of Copenhagen.

- Fischer Esterific

- Esterification - alcohols and carboxylic acids. Chemguide.

- KR100758620B1 - 4-alkoxy cyclohexane-1 amino carboxylic acid ester and preparation method thereof.

Sources

- 1. reddit.com [reddit.com]